molecular formula C11H9N3O3S B15036888 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid

Cat. No.: B15036888
M. Wt: 263.27 g/mol
InChI Key: DCBMFIFONSAROS-UHFFFAOYSA-N
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Description

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with benzoic acid derivatives. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The 5-methyl-1,3,4-thiadiazole-2-amine is then coupled with a benzoic acid derivative in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the benzoic acid moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or benzoic acid moiety.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the thiadiazole ring or benzoic acid moiety.

Scientific Research Applications

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses[4][4].

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid
  • 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid
  • 3-[(5-Methyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoic acid

Uniqueness

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid is unique due to its specific substitution pattern on the benzoic acid moiety and the presence of the thiadiazole ring. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in research and industrial applications .

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C11H9N3O3S/c1-6-13-14-11(18-6)12-9(15)7-3-2-4-8(5-7)10(16)17/h2-5H,1H3,(H,16,17)(H,12,14,15)

InChI Key

DCBMFIFONSAROS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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